molecular formula C12H8ClN3O3 B12117171 2-chloro-N-(3-nitrophenyl)pyridine-4-carboxamide CAS No. 263400-90-4

2-chloro-N-(3-nitrophenyl)pyridine-4-carboxamide

Katalognummer: B12117171
CAS-Nummer: 263400-90-4
Molekulargewicht: 277.66 g/mol
InChI-Schlüssel: RVVKEFXKLPBYAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a chloro group at the 2-position, a nitro group at the 3-position of the phenyl ring, and a carboxamide group attached to the 4-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide typically involves the following steps:

    Nitration of Phenyl Ring: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination of Pyridine Ring: The pyridine ring is chlorinated at the 2-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Amidation Reaction: The chlorinated pyridine and nitrated phenyl intermediates are then coupled through an amidation reaction. This involves the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for 2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite, solvents (ethanol, water).

    Oxidation: Potassium permanganate, solvents (water, acetone).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of 2-chloro-N-(3-aminophenyl)-4-pyridinecarboxamide.

    Oxidation: Formation of oxidized derivatives, potentially with hydroxyl or carboxyl groups.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the chloro group can facilitate binding to target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with a fluoro group instead of a pyridine ring.

    2-chloro-N-phenylacetamide: Lacks the nitro group and pyridine ring, simpler structure.

    N-(4-fluoro-3-nitrophenyl)acetamide: Similar but without the chloro group.

Uniqueness

2-chloro-N-(3-nitrophenyl)-4-pyridinecarboxamide is unique due to the combination of its chloro, nitro, and pyridinecarboxamide groups, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

CAS-Nummer

263400-90-4

Molekularformel

C12H8ClN3O3

Molekulargewicht

277.66 g/mol

IUPAC-Name

2-chloro-N-(3-nitrophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H8ClN3O3/c13-11-6-8(4-5-14-11)12(17)15-9-2-1-3-10(7-9)16(18)19/h1-7H,(H,15,17)

InChI-Schlüssel

RVVKEFXKLPBYAD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.